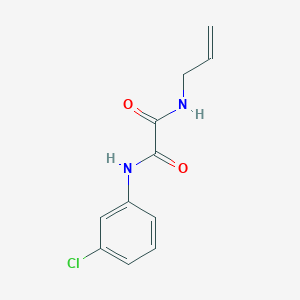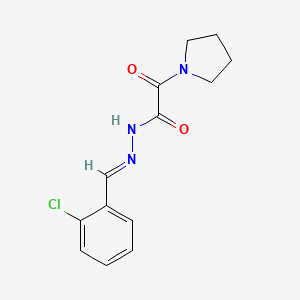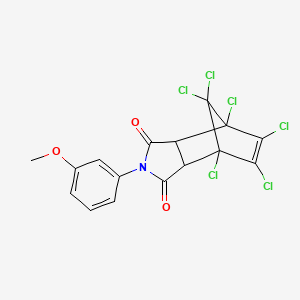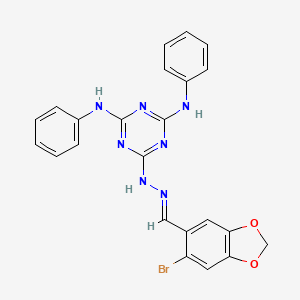![molecular formula C23H18BrN3O3 B3848735 N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromophenyl)-1,3-dihydroisoindole-5-carboxamide](/img/structure/B3848735.png)
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromophenyl)-1,3-dihydroisoindole-5-carboxamide
Vue d'ensemble
Description
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromophenyl)-1,3-dihydroisoindole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique structural features and biological activities.
Méthodes De Préparation
The synthesis of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromophenyl)-1,3-dihydroisoindole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Synthesis of the Isoindole Core: The isoindole core is prepared via a cyclization reaction of an appropriate phthalic anhydride derivative.
Coupling Reaction: The benzodioxole and isoindole moieties are coupled using a palladium-catalyzed C-N cross-coupling reaction.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction using a brominated aromatic compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromophenyl)-1,3-dihydroisoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for oxidation and reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromophenyl)-1,3-dihydroisoindole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromophenyl)-1,3-dihydroisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may target microtubules and tubulin, leading to mitotic blockade and cell apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromophenyl)-1,3-dihydroisoindole-5-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-bromoindole: A simpler indole derivative with different chemical properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromophenyl)-1,3-dihydroisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c24-19-4-6-20(7-5-19)27-12-17-3-2-16(10-18(17)13-27)23(28)26-25-11-15-1-8-21-22(9-15)30-14-29-21/h1-11H,12-14H2,(H,26,28)/b25-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKGYNBLCNTQCY-GATIEOLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=C(C=C3)Br)C=C(C=C2)C(=O)NN=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(CN1C3=CC=C(C=C3)Br)C=C(C=C2)C(=O)N/N=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-benzylideneamino]-2-hydroxypropanamide](/img/structure/B3848657.png)
![N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chlorophenyl)oxamide](/img/structure/B3848668.png)
![N-allyl-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848674.png)
![N-(3-chlorophenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide](/img/structure/B3848683.png)


![4-amino-N-[(E)-(3-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3848697.png)
![5-(2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3848703.png)
![4-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE](/img/structure/B3848705.png)

![4-(trifluoromethyl)-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B3848723.png)


![2-[3-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3848754.png)
